Specificity as the Definitive Precursor for 2C-iP Analytical Reference Standard Synthesis
2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde is the direct and specific aldehyde precursor for synthesizing 2C-iP Hydrochloride (I739385), a phenethylamine analytical reference standard used in forensic and research applications . In contrast, the unsubstituted parent compound 2,5-dimethoxybenzaldehyde (CAS 93-02-7) is used to produce 2C-H, a different phenethylamine scaffold [1]. The presence of the 4-isopropyl group on the target compound is structurally required to generate the 4-isopropyl-2,5-dimethoxyphenethylamine backbone characteristic of 2C-iP. This specific precursor-product relationship cannot be replicated by any other commercially available dimethoxybenzaldehyde.
| Evidence Dimension | Synthetic precursor specificity for phenethylamine products |
|---|---|
| Target Compound Data | Precursor for 2C-iP Hydrochloride (4-isopropyl-2,5-dimethoxyphenethylamine) |
| Comparator Or Baseline | 2,5-Dimethoxybenzaldehyde (CAS 93-02-7): Precursor for 2C-H (2,5-dimethoxyphenethylamine) |
| Quantified Difference | Structural divergence: 4-isopropyl substituent present vs. absent; molecular weight 208.25 vs. 166.17 g/mol; XLogP3 2.5 vs. ~1.5 |
| Conditions | Synthetic pathway: Aldehyde to nitropropene condensation followed by reduction; established in forensic reference standard manufacturing |
Why This Matters
For laboratories manufacturing or procuring 2C-iP reference standards for forensic analysis, this compound is the sole validated aldehyde precursor, directly determining the feasibility of the synthetic route and the authenticity of the final analytical standard.
- [1] Wikipedia. 2,5-Dimethoxybenzaldehyde. Stated use: production of 2,5-dimethoxyphenethylamine (2C-H). View Source
